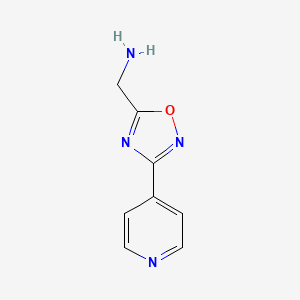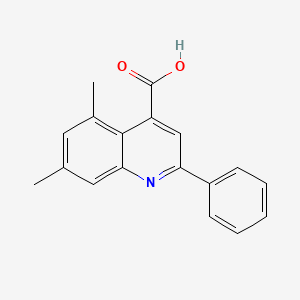![molecular formula C28H29N5O3 B2926902 5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-63-6](/img/structure/B2926902.png)
5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups, including a pyrazolo[4,3-c]pyridin-3(5H)-one ring, a phenyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridin-3(5H)-one ring system is a fused ring structure that likely contributes significantly to the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the carbonyl group in the piperazine ring could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Agents
Several papers discuss the synthesis of new heterocycles incorporating thiophene, pyrazole, pyridine, and piperidine moieties, exploring their potential as antimicrobial agents. For instance, Mabkhot et al. (2016) synthesized new heterocycles showing potent activity against fungal pathogens, demonstrating the relevance of such compounds in developing antimicrobial agents (Mabkhot et al., 2016).
Mycobacterium Tuberculosis Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).
Dopaminergic Ligands
Möller et al. (2017) explored the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into dopaminergic ligands, aiming to design G protein-biased partial agonists for potential therapeutic applications (Möller et al., 2017).
Antiviral Activities
Research on pyrazolo[1,5-a]pyrimidine and related heterocycles also extends to antiviral activities, with Hebishy et al. (2020) reporting compounds with significant activities against the influenza A virus, demonstrating the potential of these structures in antiviral drug development (Hebishy et al., 2020).
Novel Heterocycles Synthesis
Other studies focus on synthesizing novel heterocycles that incorporate pyrazole, piperidine, and other moieties, investigating their molecular structures and potential biological activities. Shawish et al. (2021) synthesized new s-triazine derivatives, providing insights into their molecular structure and potential applications (Shawish et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-2-30-19-23(26-24(20-30)28(36)33(29-26)22-11-7-4-8-12-22)27(35)32-17-15-31(16-18-32)25(34)14-13-21-9-5-3-6-10-21/h3-12,19-20H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJNGUXOXETSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2926819.png)
![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)
![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)




